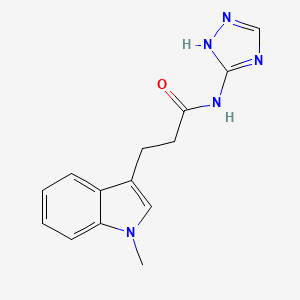![molecular formula C23H33N3O3 B14933525 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B14933525.png)
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is a complex organic compound that features a pyrazole ring, a tetrahydropyran ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and methyl groups.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a dihydroxy compound.
Coupling of the Pyrazole and Tetrahydropyran Rings: The pyrazole and tetrahydropyran rings are coupled using a suitable linker, such as a propanamide group, through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety, potentially yielding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s structural properties may be useful in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, interacting with active sites of enzymes, while the tetrahydropyran ring can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,5-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and can have similar reactivity and applications.
Tetrahydropyran derivatives:
Uniqueness
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is unique due to the combination of the pyrazole and tetrahydropyran rings, along with the methoxyphenyl group. This unique structure provides a distinct set of chemical and physical properties that can be leveraged in various applications.
特性
分子式 |
C23H33N3O3 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
InChI |
InChI=1S/C23H33N3O3/c1-5-26-18(3)21(17(2)25-26)10-11-22(27)24-16-23(12-14-29-15-13-23)19-6-8-20(28-4)9-7-19/h6-9H,5,10-16H2,1-4H3,(H,24,27) |
InChIキー |
YPEUVFBBWNHWEJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)CCC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14933455.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B14933459.png)
![N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide](/img/structure/B14933460.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14933472.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14933489.png)
![N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933495.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14933497.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14933506.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14933536.png)
![4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B14933540.png)
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14933541.png)
